molecular formula C16H12FN3S B1681801 skf-86002 CAS No. 72873-74-6

skf-86002

カタログ番号: B1681801
CAS番号: 72873-74-6
分子量: 297.4 g/mol
InChIキー: YOELZIQOLWZLQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SKF-86002の合成は、二環式イミダゾール構造の形成を伴います。合成経路には、通常、次のステップが含まれます。

This compoundの工業的生産方法は広く文書化されていませんが、この化合物は通常、上記の合成経路を使用して研究室で合成されています。

化学反応の分析

SKF-86002は、次のようなさまざまな種類の化学反応を起こします。

これらの反応から形成される主要な生成物は、使用される特定の試薬や条件によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Ischemic Stroke

SKF-86002 has demonstrated efficacy in alleviating ischemic stroke (IS) injury and cerebral edema. A study involving a mouse model of embolic stroke revealed that this compound inhibited astrocyte proliferation, oxidative stress, and inflammation, thereby reducing brain damage and edema. The compound's mechanism involves the negative regulation of p38 MAPK signaling pathways, which are known to exacerbate neuronal apoptosis during ischemic events .

Key Findings:

  • Model Used: Middle Cerebral Artery Occlusion (MCAO) in mice.
  • Outcomes: Reduced infarct area, improved neurological scores, decreased blood-brain barrier permeability.
ParameterControl (MCAO)This compound Treatment
Infarct Area45%25%
Neurological Score (out of 10)37
BBB Permeability (Evans Blue)HighLow

Neurodegenerative Diseases

Research has indicated that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mouse models overexpressing human α-synuclein, this compound treatment resulted in reduced neuroinflammation and improved synaptic plasticity. The compound facilitated the redistribution of p38γ MAPK to synapses while decreasing α-synuclein accumulation .

Mechanism of Action:

  • Inhibition of p38α MAPK reduces neuroinflammation.
  • Promotes synaptic integrity by modulating p38γ distribution.

Oncology Applications

This compound's role as a kinase inhibitor extends to cancer research, where it has been investigated for its potential to enhance the efficacy of other treatments by targeting specific signaling pathways involved in tumor growth and survival.

Fluorescence-Based Screening

The compound has been utilized in structural biology for its ability to bind to ATP-binding sites in kinases, becoming fluorescent upon binding. This property allows this compound to serve as a marker for identifying ligand co-crystals in drug design studies .

Application in Drug Discovery:

  • Fluorescent Marker: Enhances visibility of kinase interactions.
  • Inhibitor Screening: Displacement of this compound by other compounds indicates competitive binding.

Inflammatory Conditions

In addition to its neuroprotective effects, this compound has shown promise in managing inflammatory conditions through its action on the p38 MAPK pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mitigate tissue damage during inflammatory responses.

Case Study:
A study on the effects of this compound on inflammatory responses indicated significant reductions in cytokine levels following treatment, suggesting its utility in conditions characterized by excessive inflammation .

Inflammatory CytokineControl LevelThis compound Level
TNF-alphaHighLow
IL-6ModerateLow

作用機序

SKF-86002は、炎症性サイトカインの産生に関与するp38 MAPKsの活性を阻害することによって、その効果を発揮します。この化合物は、p38 MAPKsのATP結合部位に結合し、それらの活性化とそれに続く下流標的のリン酸化を阻害します。 この阻害は、インターロイキン-1と腫瘍壊死因子-アルファの産生を減らし、炎症を軽減することにつながります .

類似化合物との比較

SKF-86002は、他のキナーゼに影響を与えることなく、p38 MAPKsを選択的に阻害する能力において独特です。類似の化合物には次のようなものがあります。

これらの化合物は、同様の作用機序を共有していますが、選択性と効力においては異なります。

生物活性

SKF-86002 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its significant role in inflammatory responses and neurodegenerative diseases. This compound has been extensively studied for its biological activity, particularly in modulating inflammation and neurodegeneration.

  • Chemical Name: 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
  • CAS Number: 116339-68-5
  • Purity: ≥98%
  • Mechanism of Action: Inhibits p38 MAPK with an IC50 of 0.1 - 1 μM, demonstrating potent anti-inflammatory effects by inhibiting cytokine production in human monocytes and other cell types .

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its inhibition of the p38 MAPK pathway. This section outlines its effects on various cellular processes:

Anti-inflammatory Effects

  • Cytokine Production Inhibition:
    • This compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes, with an IC50 around 1 μM .
    • It also inhibits cyclooxygenase (COX) and lipoxygenase-mediated pathways involved in arachidonic acid metabolism, further contributing to its anti-inflammatory profile .
  • Leukocyte Chemotaxis:
    • In studies involving tissue superfusion, this compound demonstrated a dose-dependent inhibition of leukocyte chemotaxis, with up to 90% inhibition observed at certain distances from the blood vessel . This suggests a critical role in modulating immune cell migration during inflammatory responses.

Neuroprotective Effects

  • Neurodegenerative Disease Models:
    • In transgenic mouse models overexpressing human α-synuclein (linked to Parkinson’s disease), this compound treatment resulted in reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ MAPK to synapses and decreased α-synuclein accumulation .
    • In vitro studies using induced pluripotent stem (iPS) cell-derived neurons from patients with familial Parkinson's disease showed that this compound mitigated α-synuclein-induced neurodegeneration when microglia were pretreated with the compound .

Table: Summary of Key Findings on this compound

Study FocusFindingsReference
Cytokine InhibitionInhibits IL-1 and TNF-α production in monocytes (IC50 = 1 μM)
Leukocyte ChemotaxisUp to 90% inhibition of chemotaxis at specific distances from blood vessels
NeuroprotectionReduces neuroinflammation and α-synuclein accumulation in mouse models
iPS NeuronsAmeliorates neurodegeneration induced by α-synuclein when microglia are pretreated

Detailed Research Findings

In a pivotal study examining the role of p38 MAPK in inflammation, researchers found that this compound effectively blocked the phosphorylation of ATF-2, a downstream target of p38 MAPK, thereby inhibiting inflammatory signaling pathways . The compound's ability to selectively inhibit these pathways underscores its potential therapeutic applications in conditions characterized by excessive inflammation.

Moreover, studies have highlighted the compound's utility in exploring the dynamics of kinase interactions through fluorescent binding assays, which can facilitate drug discovery efforts targeting similar pathways .

特性

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOELZIQOLWZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223168
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72873-74-6
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-86002
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SKF-86002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
skf-86002
Reactant of Route 2
skf-86002
Reactant of Route 3
skf-86002
Reactant of Route 4
Reactant of Route 4
skf-86002
Reactant of Route 5
Reactant of Route 5
skf-86002
Reactant of Route 6
Reactant of Route 6
skf-86002
Customer
Q & A

Q1: What is the primary mechanism of action of SK&F 86002?

A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []

Q2: Does SK&F 86002 affect cytokine production?

A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]

Q3: How does SK&F 86002 affect p38 MAPK signaling?

A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []

Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?

A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:

  • Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
  • Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
  • Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []

Q5: Does SK&F 86002 affect other kinases?

A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []

Q6: What is the molecular formula and weight of SK&F 86002?

A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []

Q7: Is there any spectroscopic data available for SK&F 86002?

A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []

Q8: Has SK&F 86002 been investigated in any animal models of disease?

A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:

  • Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
  • Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
  • Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
  • Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
  • Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []

Q9: Are there any known limitations or drawbacks associated with SK&F 86002?

A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:

  • Lack of target specificity: The broad kinase binding profile of SK&F 86002 raises concerns about potential off-target effects and a need for more selective analogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。